![molecular formula C14H13N3O6 B3864674 6-[(E)-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/structure/B3864674.png)
6-[(E)-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Descripción general
Descripción
6-[(E)-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines a pyrimidine ring with a nitro group and a substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with malononitrile to form an intermediate, which is then subjected to nitration and cyclization reactions to yield the final product. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-[(E)-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino-substituted pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-[(E)-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 6-[(E)-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione exerts its effects is often related to its ability to interact with specific molecular targets. For example, the compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- 6-[(E)-2-(3-methoxy-4-hydroxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
- 6-[(E)-2-(3-ethoxy-4-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
- 6-[(E)-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]-5-amino-1H-pyrimidine-2,4-dione
Uniqueness
The uniqueness of 6-[(E)-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a phenolic hydroxyl group allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
6-[(E)-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6/c1-2-23-11-7-8(4-6-10(11)18)3-5-9-12(17(21)22)13(19)16-14(20)15-9/h3-7,18H,2H2,1H3,(H2,15,16,19,20)/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGRYNHEZVTTAN-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B3864602.png)
![N'-[2-(allyloxy)benzylidene]-2-bromobenzohydrazide](/img/structure/B3864611.png)
![METHYL 4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOATE](/img/structure/B3864619.png)
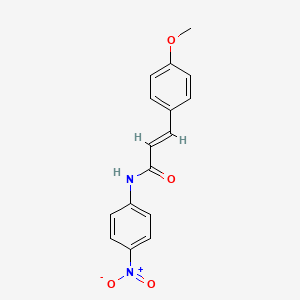
![1-(4-Fluorophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B3864645.png)
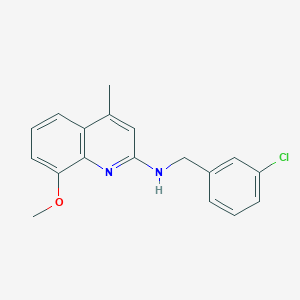
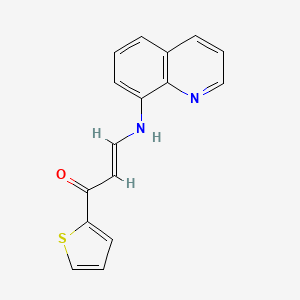
![4-[(2E)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3864652.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3864655.png)
![N-(3-{[(furan-2-ylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)furan-2-carboxamide](/img/structure/B3864659.png)
![methyl 5-(4-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3864666.png)
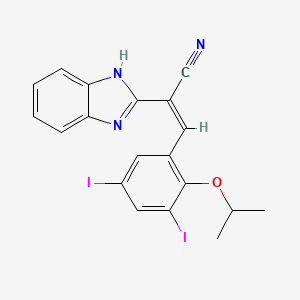
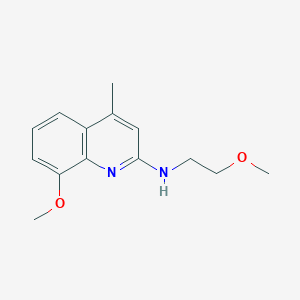
![ethyl N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucinate](/img/structure/B3864697.png)
